molecular formula C20H30N4O2 B6036048 2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol

2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B6036048
M. Wt: 358.5 g/mol
InChI Key: ACIHUMGXUDYQKM-UHFFFAOYSA-N
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Description

2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the ethoxyphenyl and pyrazolylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyrazole ring.

    Substitution: The ethoxyphenyl and pyrazolylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanol
  • 4-(2-Ethoxyphenyl)-1-(2-hydroxyethyl)piperazine
  • 1-(4-Ethoxyphenyl)-4-(2-hydroxyethyl)piperazine

Uniqueness

2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol is unique due to the presence of both the ethoxyphenyl and pyrazolylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-3-26-20-6-4-17(5-7-20)13-24-10-9-23(15-19(24)8-11-25)14-18-12-16(2)21-22-18/h4-7,12,19,25H,3,8-11,13-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIHUMGXUDYQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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